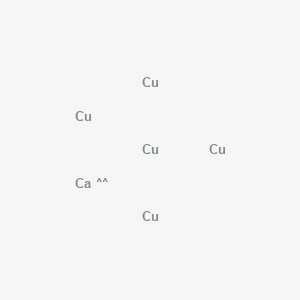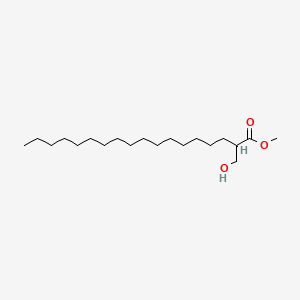
Methyl (hydroxymethyl)octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (hydroxymethyl)octadecanoate is an organic compound with the molecular formula C20H40O3 It is a methyl ester derivative of octadecanoic acid, featuring a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (hydroxymethyl)octadecanoate can be synthesized through the hydroxylation of unsaturated plant oils. One method involves the use of a catalytic system comprising Fe(III) citrate monohydrate and Na2S2O8. The reaction is carried out under optimized conditions with an oxygen balloon, leading to the formation of hydroxy-conjugated derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic conversion of palm oil (methyl oleate) to short fraction compounds. This process is conducted in a fixed bed reactor with a Ni/zeolite catalyst at temperatures between 400°C to 500°C for 30 minutes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (hydroxymethyl)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy-conjugated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Fe(III) citrate monohydrate and Na2S2O8 are commonly used as catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Hydroxy-conjugated derivatives such as methyl 9,12-di-hydroxyoctadecanoate.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or alcohols.
Aplicaciones Científicas De Investigación
Methyl (hydroxymethyl)octadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial properties and potential use in food safety and packaging.
Medicine: Studied for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodiesel, paints, greases, and lubricants.
Mecanismo De Acción
The mechanism of action of methyl (hydroxymethyl)octadecanoate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis . The hydroxymethyl group plays a crucial role in enhancing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl stearate: A methyl ester of stearic acid, lacking the hydroxymethyl group.
Methyl oleate: An unsaturated methyl ester with a double bond in the fatty acid chain.
Methyl 9,12-di-hydroxyoctadecanoate: A hydroxylated derivative with two hydroxyl groups.
Uniqueness
Methyl (hydroxymethyl)octadecanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89163-35-9 |
|---|---|
Fórmula molecular |
C20H40O3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
methyl 2-(hydroxymethyl)octadecanoate |
InChI |
InChI=1S/C20H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(18-21)20(22)23-2/h19,21H,3-18H2,1-2H3 |
Clave InChI |
CCGRKEOSPPYTAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




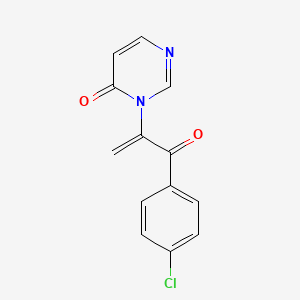


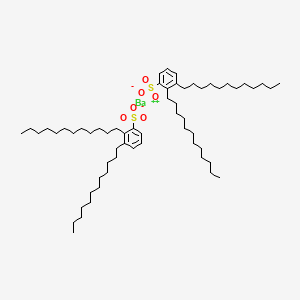
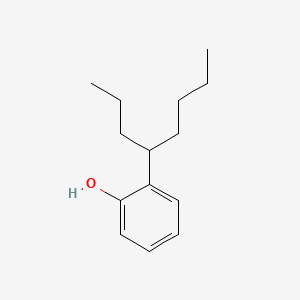
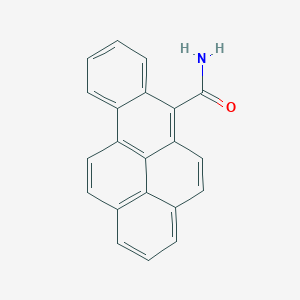

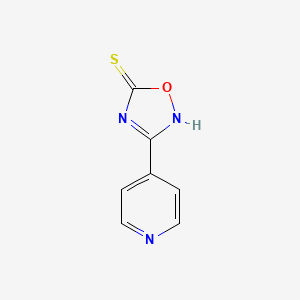

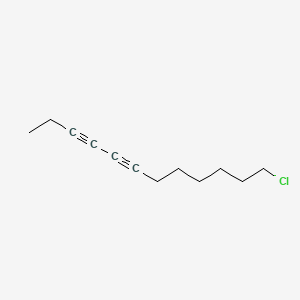
![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)
